(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate
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Overview
Description
(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom on the pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate typically involves the reaction of ethyl acrylate with 5-fluoropyridine under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acrylate acts as the nucleophile attacking the fluoropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It is used in the study of biological systems and as a probe for investigating enzyme-substrate interactions.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-chloropyridin-3-yl)acrylate
- Ethyl 3-(5-bromopyridin-3-yl)acrylate
- Ethyl 3-(5-iodopyridin-3-yl)acrylate
Uniqueness
(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H10FNO2 |
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Molecular Weight |
195.19 g/mol |
IUPAC Name |
ethyl (E)-3-(5-fluoropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h3-7H,2H2,1H3/b4-3+ |
InChI Key |
QLBCSIZBUKLYLG-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CN=C1)F |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CN=C1)F |
Origin of Product |
United States |
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